Ticlopidine hydrochloride is a thienopyridine compound that acts as an inhibitor of platelet aggregation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its primary role in scientific research is the investigation of platelet function and the development of antithrombotic strategies. It is often used as a tool to study the mechanisms of platelet aggregation and the potential for therapeutic interventions targeting this process.
Ticlopidine is classified under the category of antiplatelet medications and is specifically recognized as a P2Y12 receptor antagonist. It was developed in the 1980s and marketed under the trade name Ticlid. The compound is synthesized from readily available organic precursors, which facilitates its production in pharmaceutical settings.
Ticlopidine has a complex molecular structure characterized by its thienopyridine core. The molecular formula of ticlopidine is C13H12ClN3S, with a molecular weight of approximately 281.77 g/mol. The structure features:
The three-dimensional conformation of ticlopidine plays a critical role in its interaction with the P2Y12 receptor, influencing its efficacy as an antiplatelet agent.
Ticlopidine undergoes several chemical reactions during its synthesis:
Ticlopidine exerts its pharmacological effects by irreversibly binding to the P2Y12 receptor on platelets. This binding inhibits adenosine diphosphate-mediated platelet activation and aggregation through several mechanisms:
Ticlopidine exhibits several physical properties that are relevant for its pharmaceutical formulation:
Chemical properties include its reactivity towards nucleophiles due to the presence of electrophilic centers within its structure, which are exploited during synthesis .
Ticlopidine's primary application lies in cardiology as an antiplatelet agent used to prevent thrombotic events such as strokes and myocardial infarctions. Additionally, research has expanded into exploring ticlopidine derivatives for potential use as inhibitors of ectonucleotidases like CD39, which play roles in various pathological conditions including cancer and inflammatory diseases . Its structural analogs are also being investigated for enhanced efficacy and reduced side effects compared to traditional therapies.
Ticlopidine (chemical name: 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) emerged from research in the 1970s by French scientists at Castaigne SA (later acquired by Sanofi in 1973). Initially investigated for anti-inflammatory properties, its potent antiplatelet effects were discovered serendipitously during pharmacological screening [2] [8]. Patented in 1973 and approved in France in 1978 (marketed as Ticlid®), ticlopidine represented the first clinically viable thienopyridine derivative [2] [9]. This breakthrough catalyzed the development of subsequent P2Y₁₂ inhibitors, including clopidogrel and prasugrel. Unlike earlier antiplatelet agents, thienopyridines targeted adenosine diphosphate (ADP)-mediated platelet activation—a novel mechanism distinct from cyclooxygenase inhibition by aspirin [5] [7].
Table 1: Key Milestones in Thienopyridine Development
Year | Event | Significance |
---|---|---|
1973 | Ticlopidine patented | First thienopyridine synthesized |
1978 | Ticlopidine approved in France (Ticlid®) | First clinically available P2Y₁₂ inhibitor |
1991 | FDA approval for stroke prevention | Expanded global use |
1990s | Clopidogrel development initiated | Second-generation thienopyridine with improved safety |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7